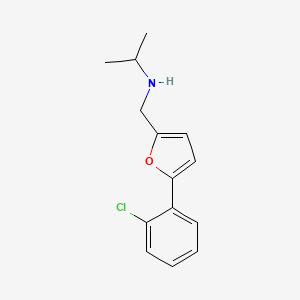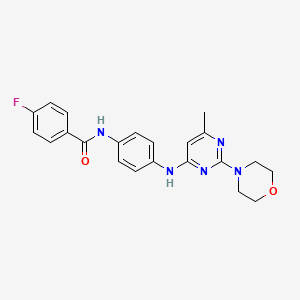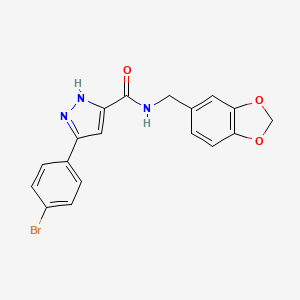![molecular formula C20H21NO4 B11302570 N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11302570.png)
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with a unique structure that combines a cyclopropyl group, a furochromenone core, and a propanamide side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the furochromenone core, followed by the introduction of the cyclopropyl group and the propanamide side chain. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Quality control measures are crucial to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- N-Allyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- N-[3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylisoleucine
Uniqueness
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties
Propiedades
Fórmula molecular |
C20H21NO4 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-cyclopropyl-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C20H21NO4/c1-10-9-24-18-12(3)19-16(8-15(10)18)11(2)14(20(23)25-19)6-7-17(22)21-13-4-5-13/h8-9,13H,4-7H2,1-3H3,(H,21,22) |
Clave InChI |
PSTAODCATNHCFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethoxy-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-1-propanamine](/img/structure/B11302490.png)
![N-[(4-methyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11302491.png)

![N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11302506.png)
![N-(3,5-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302509.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302513.png)
![2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11302524.png)

![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11302538.png)
![2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11302544.png)
![2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11302547.png)
![5,10-dimethyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11302554.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11302555.png)

